![molecular formula C18H17NO2S2 B2437981 N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide CAS No. 1203356-91-5](/img/structure/B2437981.png)
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide
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Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide, also known as TCS 2312, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TCS 2312 belongs to the class of sulfonamide compounds and has been found to have a wide range of pharmacological properties.
Scientific Research Applications
Fungicidal Activity
N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide derivatives have shown promising fungicidal activity. In a study by Wu et al., these compounds were designed and synthesized by splicing the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Specifically, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides . Compound 4f, in particular, is a potential candidate for further development as a fungicide against CDM .
Heterocycle-Based Drug Design
Thiophene derivatives, including N-((1-(thiophen-2-yl)cyclopropyl)methyl)naphthalene-1-sulfonamide, serve as significant lead compounds for drug design. Researchers have explored their potential in medicinal chemistry due to their diverse biological effects . These compounds could be further optimized for therapeutic applications.
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-23(21,16-8-3-6-14-5-1-2-7-15(14)16)19-13-18(10-11-18)17-9-4-12-22-17/h1-9,12,19H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTORAYNYJQGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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